Alirocumab - 1245916-14-6

Alirocumab

Catalog Number: EVT-1491519
CAS Number: 1245916-14-6
Molecular Formula: C6472H9996N1736O2032S42
Molecular Weight: 146000
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alirocumab is a fully human monoclonal antibody specifically designed to inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9). [, , , , ] It is classified as a biological therapeutic agent and plays a significant role in scientific research exploring cholesterol regulation and cardiovascular disease. [, , , , ] Alirocumab's research applications focus on its impact on lipid metabolism, atherosclerosis development, and potential therapeutic benefits in various cardiovascular disease models.

Future Directions
  • Personalized medicine approaches: Utilizing genetic and other biomarkers to identify patients who would benefit most from alirocumab therapy could improve treatment outcomes and minimize potential risks. []
Overview

Alirocumab is a fully human monoclonal antibody specifically designed to inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that plays a crucial role in cholesterol metabolism. By binding to PCSK9, alirocumab prevents it from interacting with low-density lipoprotein receptors (LDLR), thereby increasing the liver's ability to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream. This mechanism significantly lowers LDL-C levels, making it an essential therapeutic option for patients with hypercholesterolemia, particularly those who are statin-resistant or require additional LDL-C reduction despite statin therapy .

Source and Classification

Alirocumab is produced using recombinant DNA technology in Chinese Hamster Ovary cell suspension cultures. It is classified as a monoclonal antibody and falls under the category of lipid-lowering agents, specifically PCSK9 inhibitors. The drug is marketed under the brand name Praluent and has been approved by various international regulatory agencies for the treatment of hypercholesterolemia .

Synthesis Analysis

Methods and Technical Details

The synthesis of alirocumab involves several key steps:

  1. Phage Display Technology: A potent single-chain variable fragment (scFv) was generated through phage display technology, targeting human PCSK9. This process included affinity maturation through techniques such as CDR-targeted mutagenesis and cross-cloning to enhance binding affinity .
  2. Transformation: The scFv was then transformed into a full-length human IgG1 antibody format by fusing it with a modified Fc fragment that had specific mutations to eliminate immune effector functions, thus enhancing its therapeutic profile .
  3. Expression and Purification: The final antibody was expressed in mammalian cells, followed by purification using methods such as nickel-based immobilized metal ion affinity chromatography and size-exclusion chromatography to ensure high purity and activity .
Molecular Structure Analysis

Structure and Data

Alirocumab consists of two heavy chains and two light chains linked by disulfide bonds, forming a Y-shaped structure typical of immunoglobulins. The molecular weight of alirocumab is approximately 51 kDa for the heavy chain and 23 kDa for the light chain, resulting in a total molecular weight of around 150 kDa . The specific amino acid sequence of alirocumab has been optimized for high affinity and specificity towards PCSK9.

Chemical Reactions Analysis

Reactions and Technical Details

Alirocumab primarily engages in non-covalent interactions with PCSK9, inhibiting its ability to bind to LDLR. The reaction can be summarized as follows:

Alirocumab+PCSK9Alirocumab PCSK9 Complex\text{Alirocumab}+\text{PCSK9}\rightleftharpoons \text{Alirocumab PCSK9 Complex}

This complex formation prevents PCSK9 from mediating the degradation of LDLR, thereby enhancing LDL clearance from circulation . The pharmacodynamics of this interaction involve target-mediated drug disposition, where the binding of alirocumab to PCSK9 leads to a reduction in free PCSK9 levels in plasma.

Mechanism of Action

Process and Data

The mechanism of action for alirocumab involves several steps:

  1. Binding: Alirocumab binds specifically to circulating PCSK9 in the bloodstream.
  2. Inhibition: This binding inhibits the interaction between PCSK9 and LDLR on hepatocytes.
  3. Increased LDLR Availability: As a result, more LDLRs are available on liver cells to bind LDL-C, facilitating its uptake and clearance from the plasma.
  4. Reduction in LDL-C Levels: Clinical studies have demonstrated that this process can lead to significant reductions in LDL-C levels, thereby lowering cardiovascular risk associated with hyperlipidemia .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Alirocumab is presented as a clear, colorless to pale yellow solution.
  • pH: Typically formulated at a pH range suitable for subcutaneous administration.
  • Stability: Stability studies indicate that alirocumab remains effective when stored under recommended conditions, although it should not be used if visibly discolored or containing particulate matter .
  • Solubility: Highly soluble in aqueous solutions due to its protein nature.
Applications

Scientific Uses

Alirocumab is primarily utilized in clinical settings for:

  • Management of Hypercholesterolemia: It is prescribed for patients who do not achieve desired LDL-C levels with statins alone or who cannot tolerate statins due to side effects.
  • Cardiovascular Risk Reduction: Clinical trials have shown that alirocumab significantly reduces the risk of cardiovascular events in high-risk populations .
  • Research Applications: Beyond its clinical use, alirocumab serves as a valuable tool in research settings aimed at understanding lipid metabolism and the role of PCSK9 in cardiovascular disease.
Introduction to PCSK9 Inhibition in Lipid Metabolism

Pathophysiology of Hyperlipidemia and Atherogenesis

Hyperlipidemia is characterized by elevated plasma levels of lipids, including low-density lipoprotein cholesterol (LDL-C), triglycerides, and lipoprotein(a) [Lp(a)]. This dysregulation accelerates atherogenesis through subendothelial accumulation of atherogenic lipoproteins, triggering monocyte recruitment and foam cell formation. Foam cells drive fatty streak development, which evolves into complex plaques via smooth muscle cell proliferation and fibrous cap formation. Cholesterol crystals within advanced plaques activate the NLRP3 inflammasome, amplifying local inflammation and plaque vulnerability [2] [9]. Statins reduce LDL-C by 45–55% but face limitations: hepatic feedback upregulates proprotein convertase subtilisin/kexin type 9 (PCSK9), which degrades LDL receptors (LDLR), and ~20% of patients exhibit statin intolerance. Consequently, up to 80% of high-risk patients fail to achieve guideline-recommended LDL-C targets [1] [4].

Role of LDL-C in Cardiovascular Disease Pathogenesis

LDL particles transport cholesterol to peripheral tissues. Elevated LDL-C (>70 mg/dL) promotes endothelial dysfunction and oxidative modification, enabling LDL infiltration into arterial walls. Modified LDL is engulfed by macrophages via scavenger receptors, forming lipid-laden foam cells. Epidemiological evidence (e.g., Framingham Heart Study) confirms LDL-C as a primary modifiable risk factor for atherosclerotic cardiovascular disease (ASCVD). Genetic studies reveal that gain-of-function mutations in PCSK9 cause autosomal dominant hypercholesterolemia, while loss-of-function variants associate with 15–28% reduced ASCVD risk [2] [4] [9].

Biological Function of PCSK9 in Cholesterol Homeostasis

PCSK9, a 692-amino acid serine protease, regulates cholesterol homeostasis post-transcriptionally. Synthesized primarily in hepatocytes, PCSK9 undergoes autocleavage in the endoplasmic reticulum, forming a mature enzyme. Secreted PCSK9 binds hepatic LDLR’s epidermal growth factor-like domain A (EGF-A), inducing lysosomal degradation of LDLR instead of receptor recycling. This reduces hepatic LDL-C clearance, elevating plasma LDL-C. PCSK9 also degrades VLDL receptor (VLDLR) and apolipoprotein E receptor 2 (ApoER2) in extrahepatic tissues, though LDLR degradation dominates systemic effects [4] [6] [9].

  • Table 1: Structural Domains of PCSK9
    DomainAmino Acid ResiduesFunction
    Signal Peptide1–30ER targeting
    Prodomain31–152Autocleavage and catalytic inactivation
    Catalytic Domain153–425Binds LDLR EGF-A motif
    C-terminal Domain426–692Mediates secretion and protein interactions [9]

Properties

CAS Number

1245916-14-6

Product Name

Alirocumab

Molecular Formula

C6472H9996N1736O2032S42

Molecular Weight

146000

InChI

InChI=1S/C3H9O6P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;

SMILES

C(C(COP(=O)(O)O)O)O.[Na].[Na]

Synonyms

REGN-727; SAR-236553

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.